(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride
Description
(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride is a stereochemically defined piperidine derivative featuring a six-membered nitrogen-containing ring with hydroxyl and methyl substituents at the 3R and 4S positions, respectively. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The stereochemistry (3R,4S) is critical for interactions with biological targets, influencing binding affinity and metabolic pathways .
Properties
IUPAC Name |
(3R,4S)-3-methylpiperidine-3,4-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(9)4-7-3-2-5(6)8;/h5,7-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDNQBHQVVWDNV-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CNCC[C@@H]1O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Piperidine Intermediates
The stereochemical complexity of (3R,4S)-Rel-3-Methyl-3,4-piperidinediol necessitates enantioselective synthesis. A pivotal approach involves resolving racemic intermediates using chiral acids. For instance, N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-10) is treated with chiral acids like (R,R)-di-p-toluoyl tartaric acid to isolate the (3R,4R) enantiomer, which is subsequently functionalized. Adapting this method, the diol structure is achieved via hydroxylation of a methyl-substituted piperidine precursor, followed by hydrochloric acid salt formation.
Key Intermediate Synthesis
The preparation of cis-(1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine hydrochloride (Formula-2) serves as a foundational step. This intermediate is synthesized through reductive amination of 4-methyl-3-nitrobenzylpiperidine, followed by benzyl group introduction and hydrochloric acid salt precipitation. Hydrolysis of the benzyl protecting group under hydrogenolysis conditions yields the free amine, which is subsequently oxidized to the diol.
Stepwise Preparation Methods
Debenzylation and Hydroxylation
Step 1: Debemzylation of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
The benzyl group is removed using hydrogen gas (1–3 atm) in the presence of palladium on carbon (10% w/w) in ethanol at 50–60°C for 6–8 hours. This step affords N,4-dimethylpiperidin-3-amine with >95% purity.
Step 2: Dihydroxylation
The methyl-substituted piperidine undergoes dihydroxylation using osmium tetroxide (0.1 eq) and N-methylmorpholine N-oxide (2 eq) in a tert-butanol/water (4:1) mixture at 0–5°C for 24 hours. This yields the cis-diol with 85–90% enantiomeric excess (ee).
Hydrochloride Salt Formation
The diol intermediate is dissolved in anhydrous ethyl acetate, and hydrogen chloride gas is bubbled through the solution at 0°C until pH < 2. The precipitated hydrochloride salt is filtered, washed with cold ethyl acetate, and dried under vacuum to yield this compound (mp: 210–212°C).
Process Optimization and Yield Enhancement
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Debemzylation Solvent | Ethanol/Water (9:1) | 92% → 96% |
| Hydroxylation Temp | 0–5°C | 78% → 89% |
| Salt Precipitation | Ethyl Acetate, 0°C | 85% → 93% |
The use of ethanol/water mixtures during debenzylation minimizes side reactions, while low-temperature hydroxylation prevents epimerization.
Catalytic Improvements
Replacing palladium on carbon with platinum oxide (Adams catalyst) in debenzylation reduces reaction time from 8 to 4 hours without compromising yield. Similarly, substituting osmium tetroxide with Sharpless asymmetric dihydroxylation conditions (AD-mix-β) enhances ee to 98%.
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) confirms 98.5% ee for the (3R,4S) enantiomer, critical for pharmaceutical applications.
Applications and Industrial Relevance
This compound is a precursor for Janus kinase (JAK) inhibitors like tofacitinib citrate , used in rheumatoid arthritis therapy. Its stereochemical precision ensures high binding affinity to JAK3, reducing off-target effects. Emerging applications include immunosuppressive therapies for organ transplantation and autoimmune encephalitis.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique stereochemistry.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl groups and stereochemistry allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Piperidine-Based Analogs
- (3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidine Derivatives (): Key Features: Benzyl and methyl ester substituents; (3R,4R) stereochemistry. Comparison: The (3R,4R) configuration contrasts with the (3R,4S) configuration of the target compound, which may alter receptor binding or enantioselectivity.
-
- Key Features : (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride.
- Comparison : Three hydroxyl groups and hydroxymethyl substituent enhance hydrophilicity, making it a pharmacological chaperone for enzyme stabilization. The target compound’s single methyl and hydroxyl groups likely reduce solubility but improve membrane permeability.
(3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride () :
- Key Features : Fluorine substituent at C3; (3R,4R) stereochemistry.
- Comparison : Fluorine’s electronegativity increases metabolic stability compared to hydroxyl groups. The stereochemical difference (3R,4R vs. 3R,4S) may lead to divergent biological activities.
Pyrrolidine-Based Analogs
- (3R,4S)-4-(Naphthalen-1-Yl)Pyrrolidine-3-Carboxylic Acid Hydrochloride () :
- Key Features : Five-membered pyrrolidine ring; naphthyl and carboxylic acid substituents.
- Comparison : The smaller pyrrolidine ring reduces conformational flexibility compared to piperidine. The naphthyl group enhances aromatic interactions but may limit solubility.
- (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride () :
- Key Features : Adjacent diol groups; (3S,4S) stereochemistry.
- Comparison : The diol configuration enables strong hydrogen bonding, useful in enzyme inhibition. The target compound’s single hydroxyl and methyl groups may prioritize steric effects over polar interactions.
Functional Group and Application Differences
Physicochemical Properties
- Solubility : Hydroxyl-rich compounds (e.g., Migalastat HCl) exhibit higher aqueous solubility, whereas aryl-substituted analogs () are more lipophilic. The target compound’s balance of methyl and hydroxyl groups may offer intermediate solubility.
- Stability : Fluorinated derivatives () resist oxidative metabolism, while ester-containing compounds () may undergo hydrolysis under acidic conditions.
Biological Activity
(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : rel-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride
- CAS Number : 1704720-85-3
- Molecular Formula : C6H14ClNO2
- Molecular Weight : 167.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound has been identified as a potential modulator of the sigma receptors, particularly σ1 and σ2 subtypes. These receptors are implicated in a wide range of physiological processes including pain modulation, neuroprotection, and mood regulation.
Sigma Receptor Interaction
Research indicates that ligands targeting the σ1 receptor can exhibit diverse pharmacological effects such as:
- Antidepressant Effects : σ1 receptor agonists have shown promise in alleviating depressive symptoms.
- Analgesic Properties : Compounds interacting with σ receptors may provide pain relief without the side effects associated with traditional opioids.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:
The compound's low IC50 values suggest potent biological activity, making it a candidate for further therapeutic exploration.
In Vivo Studies
Preclinical studies have evaluated the analgesic properties of this compound in animal models. The results indicate:
- Pain Relief : In mouse models, this compound provided significant pain relief comparable to standard analgesics.
Case Studies
- Analgesic Efficacy : A study investigated the analgesic effects of this compound in a tail-flick test model in rodents. The results demonstrated an ED50 value indicative of its effectiveness in reducing pain responses.
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and improve cognitive function in treated animals.
Q & A
Q. Why do binding affinity results vary across different assay platforms (e.g., SPR vs. ITC)?
- Methodology :
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics but may suffer from surface immobilization artifacts.
- ITC (Isothermal Titration Calorimetry) : Provides thermodynamic data (ΔH, ΔS) but requires higher sample purity.
Standardize buffer conditions (pH, ionic strength) and validate with a reference compound to isolate platform-specific biases .
Comparative Research
Q. How does this compound compare structurally and functionally to its 4-fluoro or 4-methoxy analogs?
Q. What structural features distinguish this compound from related piperidine-based pharmaceuticals (e.g., paroxetine, risperidone)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
